molecular formula C8H13NO2 B586284 (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid CAS No. 146144-65-2

(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid

Cat. No.: B586284
CAS No.: 146144-65-2
M. Wt: 155.197
InChI Key: YDIUZWIFYIATRZ-KPGICGJXSA-N
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Description

(3R)-2-Azabicyclo[222]octane-3-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring, which can be performed using readily available starting materials and conventional chemical transformations. This approach minimizes the need for extensive chromatographic purifications .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, functional group transformations, and purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid is unique due to its specific ring structure and stereochemistry, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3R)-2-azabicyclo[2.2.2]octane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)7-5-1-3-6(9-7)4-2-5/h5-7,9H,1-4H2,(H,10,11)/t5?,6?,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIUZWIFYIATRZ-KPGICGJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CCC1[C@@H](N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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